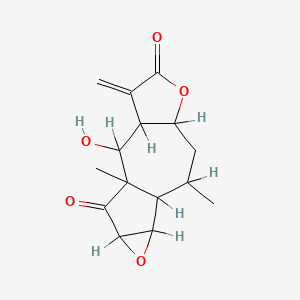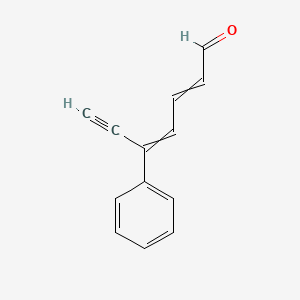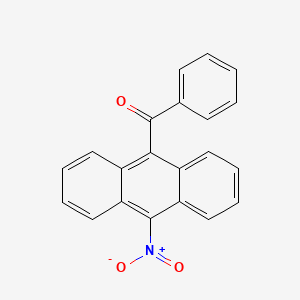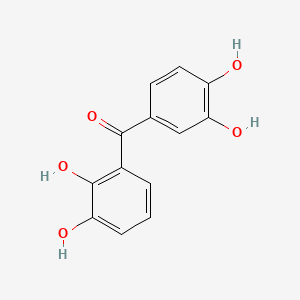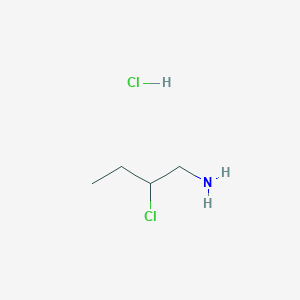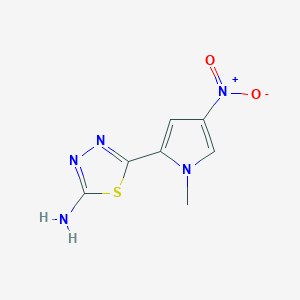
1,3,4-Thiadiazol-2-amine, 5-(1-methyl-4-nitro-1H-pyrrol-2-yl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3,4-Thiadiazol-2-amine, 5-(1-methyl-4-nitro-1H-pyrrol-2-yl)- is a heterocyclic compound that contains a thiadiazole ring fused with a pyrrole ring. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, agriculture, and materials science. The presence of both nitrogen and sulfur atoms in the thiadiazole ring imparts unique chemical and biological properties to the compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,4-Thiadiazol-2-amine, 5-(1-methyl-4-nitro-1H-pyrrol-2-yl)- typically involves the reaction of thiosemicarbazides with carboxylic acids or their derivatives. One common method is the reaction of phenylthiosemicarbazide with methoxy cinnamic acid in the presence of phosphorus oxychloride . This reaction proceeds through the formation of an intermediate, which then cyclizes to form the thiadiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the process.
Analyse Des Réactions Chimiques
Types of Reactions
1,3,4-Thiadiazol-2-amine, 5-(1-methyl-4-nitro-1H-pyrrol-2-yl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles such as halides, amines, and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Applications De Recherche Scientifique
1,3,4-Thiadiazol-2-amine, 5-(1-methyl-4-nitro-1H-pyrrol-2-yl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antibacterial and antifungal agent.
Industry: Used in the development of new materials with unique properties.
Mécanisme D'action
The mechanism of action of 1,3,4-Thiadiazol-2-amine, 5-(1-methyl-4-nitro-1H-pyrrol-2-yl)- involves its interaction with specific molecular targets and pathways. For example, as an inhibitor of inosine monophosphate dehydrogenase, the compound interferes with the de novo synthesis of guanosine nucleotides, which are essential for DNA and RNA synthesis . This inhibition can lead to the suppression of cell proliferation and viral replication.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3,4-Thiadiazol-2-amine, 5-(methylthio)-: This compound has a similar thiadiazole ring structure but with a methylthio group instead of the pyrrole ring.
2-Amino-1,3,4-thiadiazole: Another similar compound with a simpler structure, lacking the additional pyrrole ring.
Uniqueness
1,3,4-Thiadiazol-2-amine, 5-(1-methyl-4-nitro-1H-pyrrol-2-yl)- is unique due to the presence of the pyrrole ring, which imparts additional chemical and biological properties. This makes it a versatile compound for various applications in research and industry.
Propriétés
Numéro CAS |
39504-29-5 |
|---|---|
Formule moléculaire |
C7H7N5O2S |
Poids moléculaire |
225.23 g/mol |
Nom IUPAC |
5-(1-methyl-4-nitropyrrol-2-yl)-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C7H7N5O2S/c1-11-3-4(12(13)14)2-5(11)6-9-10-7(8)15-6/h2-3H,1H3,(H2,8,10) |
Clé InChI |
BGYILNRDWRTWKG-UHFFFAOYSA-N |
SMILES canonique |
CN1C=C(C=C1C2=NN=C(S2)N)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


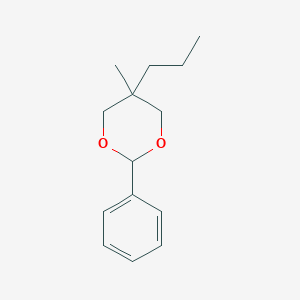
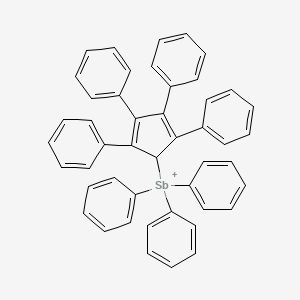

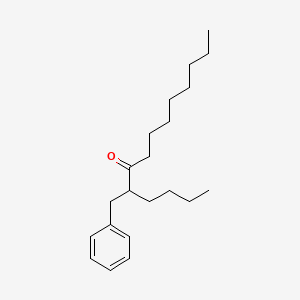
![6-Oxa-3-silabicyclo[3.1.0]hexane, 3,3-diphenyl-](/img/structure/B14671164.png)
![3-(Bicyclo[2.2.1]hept-5-en-2-yl)propyl 4-bromobenzenesulfonate](/img/structure/B14671177.png)
